molecular formula C20H20N2O2 B3869998 N-(1-{[(3-methylphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide

N-(1-{[(3-methylphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide

Cat. No. B3869998
M. Wt: 320.4 g/mol
InChI Key: DVEAKSVACIVADQ-FLXMTRENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{[(3-methylphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide, also known as MPACB, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(1-{[(3-methylphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide involves the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which contribute to the development of cancer and other diseases. By inhibiting these enzymes, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can have several biochemical and physiological effects, including the inhibition of COX-2 and LOX activity, the reduction of inflammatory mediators, and the inhibition of cancer cell growth. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-{[(3-methylphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide in laboratory experiments is that it is readily available and can be synthesized in high yield and purity. Additionally, this compound has been shown to have potential applications in cancer research and other areas of scientific research. However, one limitation of using this compound in laboratory experiments is that it may have limited solubility in certain solvents, which can affect its efficacy.

Future Directions

There are several potential future directions for research on N-(1-{[(3-methylphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide. One area of future research could be to explore the potential of this compound as a cancer treatment, either alone or in combination with other drugs. Additionally, further research could be done to explore the anti-inflammatory and antioxidant properties of this compound, as well as its potential applications in other areas of scientific research. Finally, research could be done to optimize the synthesis method for this compound, potentially making it more accessible for scientific research.

Scientific Research Applications

N-(1-{[(3-methylphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its anti-inflammatory properties and its ability to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of other diseases.

properties

IUPAC Name

N-[(2E,4E)-1-(3-methylanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-4-13-18(22-19(23)16-10-6-5-7-11-16)20(24)21-17-12-8-9-15(2)14-17/h3-14H,1-2H3,(H,21,24)(H,22,23)/b4-3+,18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEAKSVACIVADQ-FLXMTRENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C(C(=O)NC1=CC=CC(=C1)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C(\C(=O)NC1=CC=CC(=C1)C)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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